Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 2231674-95-4) is a heterocyclic building block with the molecular formula C10H16FNO3 and a molecular weight of 233.24 g/mol . This compound features a four-membered azetidine ring substituted with both fluoromethyl (-CH2F) and hydroxymethyl (-CH2OH) groups at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group. Its synthesis, as described in , involves mercury amalgam-mediated deprotection and subsequent functionalization, highlighting its role as a key intermediate in pharmaceutical chemistry, particularly in the synthesis of Janus kinase (JAK) inhibitors .
The fluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group provides a site for further derivatization. This balance of hydrophobicity and reactivity makes the compound valuable in drug discovery.
Properties
CAS No. |
2231675-10-6 |
|---|---|
Molecular Formula |
C10H18FNO3 |
Molecular Weight |
219.25 g/mol |
IUPAC Name |
tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,4-7H2,1-3H3 |
InChI Key |
SZLWYSVOQFBANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)CF |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest it may play a crucial role in the development of new pharmaceuticals. The presence of the fluoromethyl group can enhance the compound's biological activity, making it a candidate for drug development targeting various diseases.
Antimicrobial Activity
Research indicates that azetidine derivatives, including tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate, exhibit antimicrobial properties. Preliminary studies have shown efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing antimicrobial agents.
Anti-inflammatory Potential
Compounds similar to this compound have been investigated for their anti-inflammatory properties. For instance, studies on azetidine derivatives have demonstrated their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Synthesis and Reactivity
The synthesis of this compound can be achieved through various chemical methods, often involving the manipulation of azetidine structures to introduce functional groups effectively. Its reactivity is attributed to the presence of functional groups that facilitate chemical transformations, making it useful in synthetic organic chemistry .
Given its promising applications in medicinal chemistry, further research is warranted to explore the full potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding the exact mechanisms by which this compound exerts its biological effects.
- Formulation Development : Creating effective formulations for therapeutic use.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Preparation Methods
Synthesis of 3-Haloazetidine Intermediates
The bicyclic amine 1 reacts with halogenating agents (e.g., bromine or iodine) to form 3-haloazetidines. For example, treatment with bromine in dichloromethane produces tert-butyl 3-bromoazetidine-1-carboxylate (2) in 85% yield. This intermediate serves as a versatile precursor for further functionalization.
Sequential Introduction of Fluoromethyl and Hydroxymethyl Groups
The fluoromethyl group is introduced via nucleophilic displacement of the bromide in 2 using potassium fluoride (KF) in dimethylformamide (DMF) at 90°C, yielding tert-butyl 3-fluoromethylazetidine-1-carboxylate (3). Subsequent hydroxymethylation is achieved through a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), utilizing benzyl alcohol as the hydroxyl source. Deprotection via hydrogenolysis furnishes the target compound.
Table 1: Reaction Conditions for Strain-Release Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0°C | 85 | |
| Fluorination | KF, DMF, 90°C | 67 | |
| Hydroxymethylation | DEAD, PPh₃, BnOH | 72 | |
| Deprotection | H₂, Pd/C | 90 |
Substitution of 3-Bromoazetidine-1-Carboxylate
The tert-butyl 3-bromoazetidine-1-carboxylate intermediate (2) is pivotal in substitution-based routes. This approach capitalizes on the bromide’s susceptibility to nucleophilic displacement under basic conditions.
Hydroxymethylation via Alkylation
Reaction of 2 with formaldehyde in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C installs the hydroxymethyl group, yielding tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4) in 78% yield.
Fluorination Using DAST
The fluoromethyl group is introduced via treatment of 4 with diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C. This step selectively replaces one hydroxyl group with fluorine, achieving a 65% yield of the target compound.
Table 2: Substitution Reaction Parameters
| Step | Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|---|
| Hydroxymethylation | 2 | HCHO, K₂CO₃ | DMF, 60°C | 78 |
| Fluorination | 4 | DAST | CH₂Cl₂, −78°C | 65 |
Dihydroxylation Followed by Selective Fluorination
This route begins with tert-butyl 3-methyleneazetidine-1-carboxylate (5), synthesized via Wittig reaction from tert-butyl 3-oxoazetidine-1-carboxylate.
Dihydroxylation
Osmium tetroxide (OsO₄)-catalyzed dihydroxylation of 5 in tetrahydrofuran (THF) and water produces tert-butyl 3,3-dihydroxyazetidine-1-carboxylate (6) in 82% yield.
Selective Fluorination
Exposure of 6 to DAST at 0°C selectively fluorinates one hydroxyl group while retaining the other, yielding the target compound in 70% yield. The selectivity arises from steric and electronic differences between the two hydroxyl groups.
Table 3: Dihydroxylation-Fluorination Pathway
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Dihydroxylation | OsO₄, THF/H₂O | 25°C, 12 h | 82 |
| Fluorination | DAST, CH₂Cl₂ | 0°C, 2 h | 70 |
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions offer a modular route to install both substituents simultaneously.
Suzuki-Miyaura Coupling
Reaction of 2 with a preformed boronic acid containing both fluoromethyl and hydroxymethyl groups (7) in the presence of Pd(PPh₃)₄ and sodium carbonate (Na₂CO₃) in dioxane/water (3:1) at 80°C delivers the target compound in 60% yield.
Table 4: Cross-Coupling Parameters
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | – | Dioxane/H₂O | 80 | 60 |
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate, and what reaction conditions optimize yield?
- Methodological Answer : A feasible route involves nucleophilic substitution or ring-closing reactions. For example, tert-butyl-protected azetidine derivatives are often synthesized using tert-butyl carbamate intermediates with fluoromethyl and hydroxymethyl groups introduced via sulfonate esters (e.g., tosyl or mesyl leaving groups) . Optimization typically employs catalysts like DMAP and bases such as triethylamine in dichloromethane at 0–20°C to minimize side reactions. Yield improvements rely on stoichiometric control of fluoromethylating agents (e.g., Selectfluor®) and protecting group strategies for the hydroxymethyl moiety .
Q. How can the compound be purified given the reactivity of the hydroxymethyl and fluoromethyl groups?
- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to separate polar byproducts. The hydroxymethyl group may require temporary protection (e.g., silylation) to reduce polarity and prevent degradation. Post-purification, deprotection under mild acidic conditions (e.g., TFA in DCM) can restore the functional group . LC-MS monitoring ensures purity, particularly to detect fluoromethyl-related side products .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H NMR identifies protons on the azetidine ring and substituents (e.g., fluoromethyl as a triplet, hydroxymethyl as a broad singlet). ¹³C NMR confirms carbamate carbonyl (~150 ppm) and quaternary tert-butyl carbon. ¹⁹F NMR verifies fluoromethyl incorporation .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm carbamate and hydroxymethyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₈FNO₃ requires exact mass 255.1244) .
Advanced Research Questions
Q. How can stereochemical control be achieved during azetidine ring formation?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) guide ring closure. For example, tert-butyl carbamate intermediates with pre-installed chirality (e.g., R-configuration) can be synthesized using enantioselective alkylation or enzymatic resolution . X-ray crystallography (as in related spiro compounds) validates absolute configuration .
Q. What strategies mitigate side reactions from fluoromethyl group reactivity?
- Methodological Answer : Fluoromethyl groups are prone to elimination under basic conditions. Strategies include:
- Low-temperature reactions (0–5°C) to suppress β-fluoride elimination.
- Protecting groups : Temporary silyl protection (e.g., TBS) for hydroxymethyl reduces nucleophilic competition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in fluoromethylation steps .
Q. How can Design of Experiments (DoE) optimize reaction parameters for scale-up?
- Methodological Answer : DoE models (e.g., response surface methodology) evaluate factors like temperature, catalyst loading, and solvent ratio. For example, a central composite design for fluoromethylation could identify interactions between reagent equivalents and reaction time, minimizing byproduct formation . Flow chemistry setups (e.g., continuous-flow reactors) enhance reproducibility for exothermic steps .
Q. What mechanistic insights explain deprotection challenges for the tert-butyl carbamate group?
- Methodological Answer : Acidic deprotection (e.g., HCl/dioxane) proceeds via carbocation intermediates, which may react with hydroxymethyl groups. Mechanistic studies using deuterated acids or kinetic isotope effects can elucidate pathways. Alternatives like photolabile protecting groups (e.g., NVOC) reduce side reactions .
Q. How should conflicting NMR and mass spectrometry data be resolved?
- Methodological Answer : Contradictions often arise from isotopic interference (e.g., ¹⁹F in MS) or dynamic processes in NMR (e.g., rotamers). Solutions include:
- Variable-temperature NMR to identify conformational exchange.
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Complementary techniques : X-ray crystallography or IR for functional group validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
